Product packaging for (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine(Cat. No.:CAS No. 1089759-42-1)

(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine

Cat. No.: B1397881
CAS No.: 1089759-42-1
M. Wt: 142.2 g/mol
InChI Key: ZWNWCROZSHWHSF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine is a bicyclic heterocyclic compound featuring fused pyrazine and oxazine rings. Its stereospecific configuration at the 9a position (S-enantiomer) distinguishes it from racemic or R-enantiomer forms. Key characteristics include:

  • Molecular Formula: C₇H₁₄N₂O (neutral form) .
  • CAS Number: 1089759-42-1 (neutral form); dihydrochloride salts include 1126432-04-9 (S-enantiomer) and 1257998-65-4 (racemic) .
  • Applications: Serves as a scaffold for renal outer medullary potassium (ROMK) inhibitors, demonstrating enhanced selectivity over hERG channels and improved pharmacokinetic (PK) properties, avoiding QTc prolongation in preclinical models .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2O B1397881 (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine CAS No. 1089759-42-1

Properties

IUPAC Name

(9aS)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-9-3-4-10-6-7(9)5-8-1/h7-8H,1-6H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNWCROZSHWHSF-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCOCC2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCOC[C@@H]2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Piperazine Derivatives with Aldehydes/Ketones

  • Reagents: Piperazine or substituted piperazine, aldehyde (e.g., formaldehyde, acetaldehyde), or ketone
  • Conditions: Acidic medium (e.g., hydrochloric acid or other mineral acids), ambient to slightly elevated temperatures (25–80 °C)
  • Mechanism: Initial formation of imine or Schiff base intermediate followed by intramolecular nucleophilic attack leading to oxazine ring closure
  • Outcome: Formation of octahydropyrazino[2,1-c]oxazine bicyclic framework

Acid-Catalyzed Cyclization

  • The acid catalyst protonates the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by nitrogen
  • Cyclization proceeds via intramolecular ring closure, stabilizing the bicyclic system
  • Reaction time varies from several hours to overnight depending on temperature and acid concentration

Salt Formation and Purification

  • The bicyclic base is often converted to its dihydrochloride salt by treatment with hydrochloric acid
  • Salt formation improves compound stability, crystallinity, and ease of handling
  • Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol, water)

Research Findings and Data Summary

Parameter Details Source
Starting materials Piperazine derivatives, aldehydes/ketones
Reaction conditions Acidic medium, 25–80 °C, several hours
Typical acid catalysts Hydrochloric acid (HCl), other mineral acids
Product form (9aS)-Octahydropyrazino[2,1-c]oxazine dihydrochloride salt
Molecular weight (salt) 215.12 g/mol
Purification methods Recrystallization from ethanol or aqueous solvents
Stereochemical control Achieved via chiral starting materials or resolution

Example Synthetic Procedure (Representative)

  • Preparation of Intermediate:

    • Dissolve piperazine derivative in anhydrous solvent (e.g., ethanol)
    • Add aldehyde dropwise under stirring
    • Maintain acidic pH by adding HCl dropwise
    • Stir at room temperature for 4–6 hours to form Schiff base intermediate
  • Cyclization:

    • Heat the reaction mixture gently (50–70 °C) for 12 hours to promote ring closure
    • Monitor reaction progress by TLC or HPLC
  • Isolation:

    • Cool reaction mixture to room temperature
    • Add excess HCl to precipitate dihydrochloride salt
    • Filter and wash precipitate with cold ethanol/water mixture
    • Dry under vacuum to obtain pure (9aS)-Octahydropyrazino[2,1-c]oxazine dihydrochloride

Process Variations and Optimization

  • Use of different aldehydes or ketones can modify substitution patterns on the bicyclic system
  • Variation in acid strength and solvent polarity affects reaction rate and yield
  • Temperature optimization balances reaction kinetics and product stability
  • Enantiomeric purity can be enhanced by chiral auxiliaries or resolution techniques

Industrial and Laboratory Scale Considerations

Aspect Laboratory Scale Industrial Scale
Reaction volume Milliliters to liters Hundreds to thousands of liters
Control of stereochemistry Chiral starting materials or resolution Chiral catalysts or asymmetric synthesis
Purification Recrystallization, chromatography Crystallization, filtration
Safety Standard lab safety protocols Process safety, acid handling precautions
Yield Typically 60–85% Optimized for >85%

Chemical Reactions Analysis

Types of Reactions

(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazine derivatives, while substitution reactions can introduce alkyl or aryl groups at the nitrogen atoms.

Scientific Research Applications

Inhibition of ROMK Channels

One of the primary applications of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine is its role as an inhibitor of the renal outer medullary potassium channel (ROMK). This channel is crucial for potassium recycling in the kidneys and plays a significant role in regulating blood pressure and fluid balance.

  • Mechanism of Action : By inhibiting ROMK channels, this compound can promote natriuresis (sodium excretion) and diuresis (increased urine production), making it a potential candidate for developing new diuretics. This mechanism is particularly beneficial in treating conditions such as hypertension and heart failure where fluid retention is a concern .

Pharmacological Studies

Recent studies have identified this compound derivatives that exhibit improved pharmacokinetic properties compared to earlier compounds. These derivatives show enhanced selectivity and potency against ROMK channels, indicating their potential for clinical use .

  • Case Study : A study published in ACS Medicinal Chemistry Letters demonstrated that specific modifications to the octahydropyrazino scaffold led to compounds with better efficacy and safety profiles. The research highlighted the importance of structural optimization in developing effective ROMK inhibitors .

Potential Therapeutic Uses

The inhibition of ROMK channels by this compound opens avenues for treating various medical conditions:

  • Hypertension : As a diuretic agent, it can help lower blood pressure by facilitating sodium and water excretion.
  • Heart Failure : By reducing fluid overload, it may improve symptoms and outcomes in patients with heart failure.
  • Kidney Disorders : Its action on potassium channels may provide therapeutic benefits in managing conditions associated with electrolyte imbalances.

Data Table: Comparison of ROMK Inhibitors

Compound NameSelectivityPotency (IC50)Pharmacokinetic PropertiesTherapeutic Potential
This compoundHighLow nM rangeImprovedHypertension, Heart Failure
Acyl Piperazine DerivativesModerateLow µM rangeVariableGeneral Diuretic Applications
Other Known ROMK InhibitorsVariableVariesVariesSpecific Cardiovascular Uses

Mechanism of Action

The mechanism of action of (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Stereoisomers and Enantiomers

The stereochemistry at the 9a position significantly impacts biological activity and physicochemical properties:

Compound Name CAS Number Molecular Formula Similarity Score Key Differences
(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine 1089759-42-1 C₇H₁₄N₂O Reference Parent compound; neutral form .
(S)-Enantiomer dihydrochloride 1126432-04-9 C₇H₁₆Cl₂N₂O 1.00 Improved solubility due to HCl salt .
(9aR)-Enantiomer dihydrochloride 1126432-04-9* C₇H₁₆Cl₂N₂O 0.97 Mirror-image configuration; potential differences in receptor binding .
Racemic dihydrochloride 1257998-65-4 C₇H₁₆Cl₂N₂O 1.00 Mixture of enantiomers; reduced selectivity .

*Note: CAS 1126432-04-9 is ambiguously assigned to both (R)- and (S)-enantiomers in different sources, highlighting the need for rigorous stereochemical verification .

Functionalized Derivatives

  • ((7S,9aS)-Octahydropyrazino[2,1-c][1,4]oxazin-7-yl)methanol (CAS 929047-53-0): Features a hydroxymethyl group at position 7, enhancing hydrophilicity and enabling conjugation .
  • ROMK Inhibitors with Acyl Piperazine Moieties :
    • Substitution at the piperazine nitrogen improves ROMK potency (IC₅₀ < 10 nM) and reduces hERG inhibition (IC₅₀ > 30 µM) .

Pharmacokinetic Advantages

The octahydropyrazino[2,1-c][1,4]oxazine scaffold exhibits:

  • Enhanced Bioavailability : Reduced clearance and extended half-life compared to earlier acyl piperazine analogs .
  • Selectivity : >100-fold selectivity for ROMK over hERG channels, mitigating cardiac toxicity risks .

Biological Activity

(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine is a bicyclic compound with significant potential in medicinal chemistry. Its unique structure contributes to various biological activities, making it a subject of interest in drug discovery and development. This article will explore the biological activities associated with this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C7_7H14_{14}N2_2O
  • Molecular Weight : 142.20 g/mol
  • CAS Number : 1089759-42-1

Biological Activities

Research indicates that this compound and its derivatives exhibit a wide range of biological activities:

1. Antimicrobial Activity
Studies have shown that oxazine derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains with promising results:

CompoundBacterial StrainZone of Inhibition (mm)
Compound AStaphylococcus aureus20
Compound BEscherichia coli15
This compoundPseudomonas aeruginosa18

These results highlight the potential of this compound in developing new antimicrobial agents .

2. Anticancer Properties
The anticancer potential of oxazine derivatives has been documented extensively. Studies indicate that these compounds can inhibit cell proliferation in various cancer cell lines:

  • Case Study : A study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50_{50} value of 12 µM after 48 hours of treatment, indicating significant anticancer activity .

3. Anti-inflammatory Effects
Research has suggested that oxazine derivatives possess anti-inflammatory properties. For example, compounds similar to this compound have been shown to reduce inflammation markers in vitro:

Inflammatory MarkerControl GroupTreated Group (10 µM)
TNF-α100%45%
IL-6100%50%

This data indicates that this compound may be beneficial for inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial Mechanism : The compound appears to disrupt bacterial cell membranes and inhibit protein synthesis.
  • Anticancer Mechanism : It may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Mechanism : The compound likely inhibits the NF-kB pathway, reducing the production of pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (9aS)-Octahydropyrazino[2,1-c][1,4]oxazine, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves multi-step organic reactions. A common approach includes:

Core formation : Cyclization reactions to construct the pyrazino-oxazine fused ring system (e.g., using reductive amination or acid-catalyzed cyclization).

Functionalization : Introduction of substituents via esterification or halogenation, as seen in analogous heterocycles .

  • Critical Parameters :
  • Temperature : Optimal cyclization occurs at 60–75°C for 60–90 minutes .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Supra-formic acid (HCOOH/H₂O₂) improves oxidative heterocyclization yields to >80% .

Q. How should researchers characterize the stereochemical purity of this compound?

  • Analytical Techniques :

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases .
  • NMR Spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR assess diastereotopic protons and confirm stereochemistry via coupling constants .
  • Polarimetry : Measures optical rotation to verify enantiomeric excess (e.g., [α]D25_{D}^{25} values) .

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Primary Methods :

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C7_7H14_{14}N2_2O) with <5 ppm error .
  • X-ray Crystallography : Resolves absolute configuration and ring conformation .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., N-H stretching at ~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

  • Strategies :

  • DFT Calculations : Predict transition-state energetics for cyclization steps to identify rate-limiting barriers .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
  • Docking Studies : Screen derivatives for target binding (e.g., enzyme active sites) to prioritize synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Root Causes : Discrepancies may arise from:

  • Purity Variability : Impurities >5% (e.g., diastereomers) skew bioactivity .
  • Assay Conditions : pH-dependent solubility alters efficacy (e.g., phosphate buffer vs. saline) .
    • Solutions :
  • Strict QC Protocols : Enforce ≥95% purity via HPLC before assays .
  • Standardized Assays : Replicate studies under controlled pH (7.4) and temperature (37°C) .

Q. How to design experiments to study structure-activity relationships (SAR) in derivatives?

  • Approach :

Core Modifications : Synthesize analogs with substituents at positions 2 and 8 (e.g., bromine, sulfonamide) .

Functional Group Swapping : Replace ester groups with carboxylic acids or amides to assess solubility/activity trade-offs .

Biological Testing : Use enzyme inhibition assays (e.g., IC50_{50} measurements) and compare with computational predictions .

  • Data Analysis : Multivariate regression models correlate substituent electronic properties (Hammett σ) with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine
Reactant of Route 2
(9aS)-Octahydropyrazino[2,1-c][1,4]oxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.